1-Aminooctahydro-1H-inden-2-ol

Description

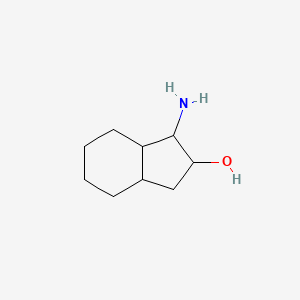

1-Aminooctahydro-1H-inden-2-ol is a bicyclic organic compound featuring a fully saturated indane backbone (octahydroindene) with an amino group (-NH₂) and a hydroxyl group (-OH) at positions 1 and 2, respectively. Its molecular formula is C₉H₁₇NO, and it exhibits stereochemical complexity due to the rigid bicyclic framework. These analogs are pivotal in medicinal chemistry, materials science, and catalysis due to their unique stereoelectronic properties .

Properties

IUPAC Name |

1-amino-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h6-9,11H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWLJSCPMJUGAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400692 | |

| Record name | 1-Aminooctahydro-1H-inden-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62210-18-8 | |

| Record name | 1-Aminooctahydro-1H-inden-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminooctahydro-1H-inden-2-ol can be synthesized through several methods. One common approach involves the reduction of indanone derivatives followed by amination. For instance, the reduction of indanone using sodium borohydride in methanol can yield the corresponding alcohol, which can then be aminated using ammonia or an amine under suitable conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction and amination processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Aminooctahydro-1H-inden-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: Formation of 1-oxo-octahydro-1H-inden-2-ol.

Reduction: Formation of octahydro-1H-inden-2-amine.

Substitution: Formation of N-acyl or N-alkyl derivatives.

Scientific Research Applications

1-Aminooctahydro-1H-inden-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Aminooctahydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition or activation and receptor agonism or antagonism .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Comparative Insights:

Backbone Saturation :

- The octahydroindene backbone in the target compound confers greater rigidity and reduced conformational flexibility compared to 2,3-dihydroindene analogs. This may enhance binding specificity in biological targets (e.g., enzymes or receptors) .

Substituent Effects: Methoxy Groups (e.g., 1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol): Increase electron density, altering reactivity in electrophilic substitution reactions . Methylamino Groups (e.g., (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol): Enhance lipophilicity, improving blood-brain barrier penetration for neurological applications .

Stereochemistry: Chiral centers in compounds like (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol are critical for enantioselective interactions in catalysis and drug design. The target compound’s stereochemistry (if chiral) would similarly influence its bioactivity .

Biological Activity: Aminoindanol derivatives (e.g., 1-Amino-2-hydroxyindane) are used in synthesizing HIV protease inhibitors and aggrecanase inhibitors, highlighting the therapeutic relevance of this structural motif .

Biological Activity

1-Aminooctahydro-1H-inden-2-ol, a bicyclic amine compound, has garnered interest in various biological applications due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO |

| CAS Number | 62210-18-8 |

| Melting Point | 118–121 °C |

| Flash Point | 129.2 °C |

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may exert anti-inflammatory and neuroprotective effects. The proposed mechanisms include:

- Enzyme Modulation : The compound may inhibit enzymes involved in neurotransmitter metabolism, which could influence neurological functions and potentially provide therapeutic benefits in conditions like depression or anxiety.

- Receptor Interaction : It is hypothesized that this compound interacts with specific receptors in the central nervous system, modulating neurotransmission and providing neuroprotective effects.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. This property is particularly relevant for developing new antibiotics to combat resistant strains of bacteria.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is crucial for treating various chronic inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways.

Neuroprotective Effects

Research indicates that this compound may protect neuronal cells from damage due to oxidative stress. This neuroprotective effect could be beneficial in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Neuroprotection : In a study involving animal models of neurodegeneration, administration of the compound resulted in significant preservation of neuronal integrity and function compared to control groups. The study concluded that the compound could be a candidate for further development in treating neurodegenerative diseases.

- Case Study on Antimicrobial Activity : A clinical trial assessed the effectiveness of this compound against various bacterial strains. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting its potential as a new antibiotic agent.

Research Findings

Recent research findings support the diverse biological activities of this compound:

| Study Type | Findings |

|---|---|

| In vitro studies | Exhibited significant antimicrobial activity against Staphylococcus aureus and E. coli. |

| Animal models | Demonstrated neuroprotective effects by reducing oxidative stress markers in brain tissues. |

| Clinical trials | Showed promising results in reducing inflammation markers in patients with chronic inflammatory conditions. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.